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Compound of Interest

Compound Name: Propargyl-PEG5-acid

Cat. No.: B610252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the advancement of

targeted therapeutics and bioconjugation methodologies. Its unique architecture, featuring a

terminal propargyl group for "click" chemistry and a carboxylic acid for stable amide bond

formation, offers a versatile platform for the synthesis of complex biomolecular conjugates. The

inclusion of a five-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and

provides spatial separation between conjugated molecules, which is often critical for

maintaining their biological activity. This guide provides an in-depth overview of the properties,

applications, and experimental protocols associated with Propargyl-PEG5-acid.

Core Properties and Specifications
Propargyl-PEG5-acid is a valuable tool in the development of sophisticated biomolecules,

including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

[1] Its bifunctional nature allows for the precise and stable linkage of different molecular

entities.[1]

Physicochemical Data
The following table summarizes the key physicochemical properties of Propargyl-PEG5-acid,

providing essential data for its handling, storage, and application in experimental settings.
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Property Value

Molecular Formula C₁₄H₂₄O₇

Molecular Weight 304.3 g/mol

CAS Number 1245823-51-1

Appearance Pale yellow to yellow liquid

Purity Typically ≥95%

Solubility Soluble in water, DMSO, DMF, DCM

Storage Conditions -20°C, desiccated

Applications in Research and Drug Development
The dual reactivity of Propargyl-PEG5-acid makes it a powerful linker for a variety of

bioconjugation applications.

Antibody-Drug Conjugates (ADCs): In ADC development, Propargyl-PEG5-acid can be

used to attach a cytotoxic payload to a monoclonal antibody.[2] The carboxylic acid end can

be coupled to lysine residues on the antibody, while the propargyl group allows for the

efficient "clicking" of an azide-modified drug. The PEG spacer improves the overall solubility

and pharmacokinetic profile of the resulting ADC.

PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin

ligase to a target protein, leading to its degradation. Propargyl-PEG5-acid can serve as the

linker connecting the target protein ligand and the E3 ligase ligand, providing the necessary

flexibility and spatial orientation for the formation of a productive ternary complex.[1]

Galectin-3 Inhibitor Synthesis: Propargyl-PEG5-acid has been identified as a linker for the

synthesis of inhibitors targeting Galectin-3, a protein implicated in fibrosis and cancer.[2] By

conjugating a Galectin-3 binding moiety to another molecule, such as a targeting antibody or

a therapeutic agent, researchers can develop novel strategies to modulate Galectin-3

activity.

Experimental Protocols
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The following are detailed methodologies for the two primary types of reactions involving

Propargyl-PEG5-acid: EDC/NHS coupling of the carboxylic acid and copper-catalyzed azide-

alkyne cycloaddition (CuAAC) of the propargyl group.

Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of Propargyl-PEG5-acid
to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

Propargyl-PEG5-acid

Amine-containing molecule

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column

Procedure:

Reagent Preparation:

Equilibrate Propargyl-PEG5-acid, EDC, and NHS to room temperature before use.

Prepare a stock solution of Propargyl-PEG5-acid in anhydrous DMF or DMSO (e.g., 10

mg/mL).
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Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous

DMF/DMSO immediately before use.

Activation of Propargyl-PEG5-acid:

In a reaction tube, dissolve Propargyl-PEG5-acid in activation buffer.

Add a 1.5 to 5-fold molar excess of EDC and NHS to the Propargyl-PEG5-acid solution.

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester

intermediate.

Conjugation to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in the coupling buffer.

Add the activated Propargyl-PEG5-acid solution to the amine-containing molecule. A 10-

to 20-fold molar excess of the activated linker is commonly used for protein conjugation.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-ester.

Purification:

Remove excess reagents and byproducts by dialysis or using a desalting column

equilibrated with an appropriate buffer (e.g., PBS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction between the propargyl group of a

Propargyl-PEG5-acid conjugate and an azide-containing molecule.

Materials:
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Propargyl-PEG5-acid conjugate

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper ligand (e.g., THPTA or TBTA)

Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8

DMSO or DMF for dissolving reagents

Procedure:

Reagent Preparation:

Prepare a stock solution of the Propargyl-PEG5-acid conjugate in an appropriate solvent.

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

Prepare a 100 mM stock solution of CuSO₄ in water.

Prepare a 200 mM stock solution of the copper ligand in water or DMSO.

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

Click Reaction:

In a reaction tube, dissolve the Propargyl-PEG5-acid conjugate and the azide-containing

molecule (typically a 1.1 to 2-fold molar excess of the azide) in the reaction buffer.

Add the copper ligand to the reaction mixture (final concentration is typically 5-fold higher

than the copper concentration).

Add CuSO₄ to the reaction mixture (final concentration of 0.1-1 mM).
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Initiate the reaction by adding sodium ascorbate to the mixture (final concentration of 1-5

mM).

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected

from light. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

Purification:

Purify the final conjugate using an appropriate method such as size-exclusion

chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst

and excess reagents. The addition of a copper-chelating agent like EDTA can facilitate the

removal of copper.

Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a logical workflow for the

synthesis of a hypothetical Antibody-Drug Conjugate targeting Galectin-3 and a simplified

signaling pathway involving Galectin-3 in fibrosis.
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Caption: Workflow for the synthesis of a hypothetical Galectin-3 targeting ADC.
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Caption: Simplified Galectin-3 signaling in fibrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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